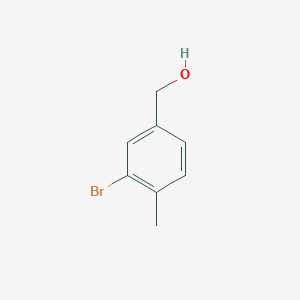
Chlorure de (formylméthyl)triphénylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Formylmethyl)triphenylphosphonium chloride is a chemical compound that is part of a broader class of triphenylphosphonium salts. These compounds are known for their utility in organic synthesis, particularly in the formation of ylides and as intermediates in various chemical reactions.
Synthesis Analysis
The synthesis of related triphenylphosphonium compounds involves reactions with different reagents. For instance, phosphonium-ylides react with tetramethylformamidinium chloride to form enamine phosphonium chlorides and formic orthoamide . Another synthesis method includes the reaction of zirconium tetrachloride with triphenylalkylphosphonium chlorides in acetonitrile, which leads to the formation of triphenylbut-2-enyl- and triphenylmetoxymethylphosphonium hexachlorozirconates . Additionally, triphenyl(trichlormethyl) phosphonium chloride can react with tertiary phosphanes to produce salts with a PCP skeleton . A specific synthesis route for a related compound, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, involves the use of 2-chloroethanol, triphenylphosphine, and trichloroacetic acid .
Molecular Structure Analysis
The molecular structure of triphenylphosphonium salts is characterized by the presence of a phosphorus atom with a distorted tetrahedral coordination. In the case of triphenylalkylphosphonium hexachlorozirconates, the phosphorus atoms have bond angles ranging from 107.01(4)° to 114.10(6)°, and the P-C bonds are between 1.790(14) and 1.865(14) Å . The structural organization in crystals is influenced by hydrogen bonds between chlorine atoms of the anion and hydrogens of phenyl and alkyl groups of the cations .
Chemical Reactions Analysis
Triphenylphosphonium salts undergo various chemical reactions. For example, enamine phosphonium chlorides can be treated with acids and bases to form formyl ylides . Phosphaallene ylide, another reaction product, can react with water to yield phosphane oxide and with methyl iodide to form stereospecific products . The reaction of triphenyl(trichlormethyl) phosphonium chloride with tertiary phosphanes leads to the formation of salts with different substituents, showcasing the versatility of these compounds in creating a variety of structures .
Physical and Chemical Properties Analysis
The physical properties of triphenylphosphonium salts can be deduced from their crystal structures and spectroscopic data. For instance, the calculated densities for triphenylalkylphosphonium hexachlorozirconates are 1.355 g/cm³ and 1.466 g/cm³ . The IR spectra of these compounds show intensive bands corresponding to the valence vibrations of the CAr-H and the CAr-CAr bonds . The NMR spectroscopy reveals splitting of carbon atoms signals due to the presence of ^13C – ^31P coupling, with SSCC for carbon atoms directly connected with phosphorus being about 48–85 Hz .
Applications De Recherche Scientifique
Synthèse organique
Le chlorure de (formylméthyl)triphénylphosphonium est un réactif polyvalent en synthèse organique. Il est particulièrement utile pour :
- Réactions d'hydroazidation pour préparer des alcools α-azido .
- Réactions de cycloaddition [4 + 3] intramoléculaires, qui sont cruciales pour la construction de cycles à sept chaînons .
- Servant de réactif pour la préparation de promédicaments comme le (2-hydroxyamino-vinyl)-triphényl-phosphonium (HVTP), qui peut inhiber l'activité de la peroxydase et induire l'apoptose .
Chimie médicinale
En chimie médicinale, ce composé a montré un potentiel dans le développement d'agents thérapeutiques en :
- Étant un précurseur de promédicaments HVTP qui peuvent avoir des applications en thérapie anticancéreuse en raison de leur rôle dans l'apoptose .
Chimie analytique
Dans le domaine de la chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans diverses méthodes analytiques en raison de ses propriétés bien définies et de sa stabilité dans un large éventail de conditions .
Science des polymères
Le composé trouve des applications en science des polymères, notamment dans :
- La synthèse de matériaux polymères, où il peut être utilisé comme monomère ou agent de réticulation pour modifier les propriétés du polymère .
Science des matériaux
En science des matériaux, le this compound contribue à :
- La préparation de liquides ioniques qui sont utilisés comme solvants et catalyseurs dans diverses réactions chimiques .
Science de l'environnement
Bien que des applications spécifiques en science de l'environnement ne soient pas directement mentionnées, le rôle du composé dans la synthèse d'autres produits chimiques suggère qu'il pourrait être impliqué dans des processus ayant un impact sur les technologies environnementales ou les stratégies de contrôle de la pollution .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage . It is advised to avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment/face protection when handling it .
Mécanisme D'action
Target of Action
It is used as a reactant in various chemical reactions .
Mode of Action
(Formylmethyl)triphenylphosphonium chloride is used in hydroazidation reactions for the preparation of a-azido alcohols . It is also used in the preparation of a prodrug (2-hydroxyamino-vinyl)-triphenylphosphonium (HVTP), which acts as an inhibitor of peroxidase activity and apoptosis . Furthermore, it is used in intramolecular [4 + 3] cycloaddition reactions .
Biochemical Pathways
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may influence pathways involving peroxidase enzymes .
Result of Action
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may have effects on cellular processes involving these enzymes .
Action Environment
Its safety data sheet suggests that it should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (Formylmethyl)triphenylphosphonium chloride can be achieved through a reaction between triphenylphosphine and chloromethylformate. The reaction produces (Chloromethyl)triphenylphosphonium chloride, which is then treated with formaldehyde to yield the desired product.", "Starting Materials": ["Triphenylphosphine", "Chloromethylformate", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide"], "Reaction": ["Step 1: Dissolve triphenylphosphine in anhydrous tetrahydrofuran (THF) and add chloromethylformate dropwise under stirring at 0°C. The reaction mixture is then stirred at room temperature for 2 hours.", "Step 2: Add formaldehyde to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid and stir for 30 minutes.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain the desired product as a white solid."] } | |
Numéro CAS |
62942-43-2 |
Formule moléculaire |
C20H18BrOP |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
2-oxoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H18OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1 |
Clé InChI |
ONKFMORVDUPLGP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
2-Oxoethyl)triphenyl-phosphonium Chloride; (2-Oxoethyl)triphenylphosphonium Chloride; F 0031 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)




![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)





